Methylconiine is primarily sourced from Aconitum plants, which are rich in various alkaloids. These plants have been used traditionally in herbal medicine, although they are also known for their toxicity. The extraction and isolation of methylconiine from these plants involve various chemical processes that ensure the compound's purity and efficacy.
Methylconiine belongs to the class of alkaloids, specifically the diterpenoid alkaloids. This classification reflects its biosynthetic origin and structural characteristics, which include a bicyclic framework typical of many natural products derived from terpenes.
The synthesis of methylconiine can be approached through several synthetic routes, often involving complex multi-step processes. Notable methods include:
Synthesis typically involves:
For instance, specific reactions might include alkylation to form the piperidine ring structure characteristic of methylconiine.
Methylconiine has a complex molecular structure characterized by a bicyclic framework. Its molecular formula is CHN, indicating it contains 17 carbon atoms, 23 hydrogen atoms, and one nitrogen atom.
The compound's stereochemistry is significant for its biological activity. Detailed studies using techniques such as X-ray crystallography and NMR spectroscopy provide insights into its three-dimensional conformation and spatial arrangement of functional groups.
Methylconiine can participate in various chemical reactions typical for alkaloids, which may include:
These reactions often require specific conditions such as temperature control, choice of solvents, and catalysts to optimize yields and selectivity.
The mechanism by which methylconiine exerts its biological effects is primarily through interaction with neurotransmitter systems. It may act on nicotinic acetylcholine receptors or other neuroreceptors, influencing synaptic transmission and neuronal excitability.
Research indicates that methylconiine can modulate neurotransmitter release and affect neuronal signaling pathways, which may contribute to its pharmacological properties . Quantitative data from pharmacological studies often illustrate dose-response relationships that further elucidate its mechanism.
Methylconiine is typically characterized by:
Key chemical properties include:
Relevant data regarding these properties can be found in chemical databases and literature focused on natural product chemistry .
Methylconiine has several applications in scientific research:
Methylconiine, systematically named 1-Methyl-2-propylpiperidine, is a piperidine alkaloid with the molecular formula C₉H₁₉N and a molecular weight of 141.25 g/mol. Its structure consists of a piperidine ring substituted with a methyl group at the nitrogen atom and a propyl chain at the 2-position [1] [9]. The compound’s core scaffold classifies it among the Conium alkaloids, which are biosynthetically derived from polyketide pathways [8] [10].
Methylconiine exhibits chirality due to its stereocenter at the C-2 position of the piperidine ring. It exists as two enantiomers:
The d-enantiomer occurs naturally in poison hemlock (Conium maculatum) but in minor quantities compared to coniine. The l-enantiomer is typically isolated from synthetic residues or via enantioselective synthesis [1] [5]. Stereochemical purity significantly influences biological activity, with the (–)-enantiomer showing greater receptor affinity (discussed in Section 1.4).
Methylconiine is a colorless, oily liquid under standard conditions (25°C, 100 kPa). Key physicochemical properties include:
Table 1: Physicochemical Properties of Methylconiine
Property | (+)-Enantiomer | (–)-Enantiomer |
---|---|---|
Boiling Point | 173–174°C | 175.6°C (767 mmHg) |
Density (d) | 0.8318 g/cm³ (24.3°C) | 0.8349 g/cm³ (20°C) |
Refractive Index (nD) | 1.4538 (13°C) | Not reported |
Solubility in Water | Slightly soluble | Slightly soluble |
Solubility in Organic Solvents | Miscible | Miscible |
The hydrochloride salt (B•HCl) crystallizes as needle-like structures with a melting point of 188°C for the d-enantiomer and 191–192°C for the l-enantiomer. Other crystalline derivatives include platinichloride (orange crystals, mp. 158°C) and aurichloride (leaflets, mp. 77°C) [1].
Methylconiine shares structural and biosynthetic relationships with two key Conium alkaloids:
Table 2: Bioactivity Comparison of Hemlock Alkaloids
Alkaloid | Relative nAChR Agonist Potency | Mouse LD₅₀ (mg/kg) |
---|---|---|
γ-Coniceine | 1.0 (reference) | 4.4 |
(–)-N-Methylconiine | 0.7 | 16.1 |
(±)-N-Methylconiine | 0.6 | 17.8 |
(+)-N-Methylconiine | 0.5 | 19.2 |
(–)-Coniine | 0.8 | 7.0 |
Data from in vitro (human fetal muscle nAChR) and in vivo (mouse) studies [2]
The N-methylation in methylconiine reduces its volatility and receptor binding affinity compared to coniine. This modification also decreases acute toxicity, as evidenced by the higher LD₅₀ values for methylconiine enantiomers versus coniine [2] [6]. Biosynthetically, γ-coniceine serves as the common intermediate for both coniine and methylconiine. While γ-coniceine undergoes NADPH-dependent reduction to form coniine, its N-methylation yields methylconiine—a divergence point in hemlock alkaloid pathways [8] [10].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8